molecular formula C20H13N5O5 B2355446 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 332384-12-0

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No. B2355446
CAS RN: 332384-12-0
M. Wt: 403.354
InChI Key: JHDRVHKCVRTEQT-UHFFFAOYSA-N
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Description

“3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is an organic compound . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds that has attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

Scientific Research Applications

Application in Polymer Synthesis

Researchers have synthesized novel optically active nanostructure poly(amide–imide)s (PAIs) utilizing 3,5-dinitro-N-(pyridin-3-yl)benzamide, a derivative of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These PAIs, characterized by high thermal stability, were made using chiral diacids and demonstrated potential in high-performance applications due to their nanostructured nature with particle sizes between 50 and 70 nm (Mallakpour & Ayatollahi, 2013).

In Novel Aromatic Polyimides

3,5-dinitro-N-(pyridin-3-yl)benzamide, a closely related compound, has been used in the synthesis of novel aromatic polyimides. These polyimides, featuring pendent fluorene moieties, displayed good solubility in polar organic solvents and were stable up to 450°C, suggesting potential use in high-temperature applications (Rafiee & Golriz, 2014).

Development of Thermally Stable Polyimides

Similar to the previous studies, 3,5-dinitro-N-(pyridin-3-yl)benzamide was utilized in creating thermally stable polyimides with triaryl imidazole side groups. These polymers exhibited high thermal stability and solubility in polar organic solvents, making them suitable for advanced technological applications (Rafiee & Rasekh, 2017).

Use in Adsorbents for Dye Removal

A study demonstrated the use of polyimides synthesized from a derivative of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide as effective adsorbents for malachite green dye and copper ions in aqueous solutions. This suggests its potential application in environmental remediation and water purification processes (Rafiee & Mohagheghnezhad, 2018).

properties

IUPAC Name

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDRVHKCVRTEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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